

4-Ethyl-5-fluoro-6-hydroxypyrimidine: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Ethyl-5-fluoro-6-hydroxypyrimidine
Cat. No.:	B125648

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

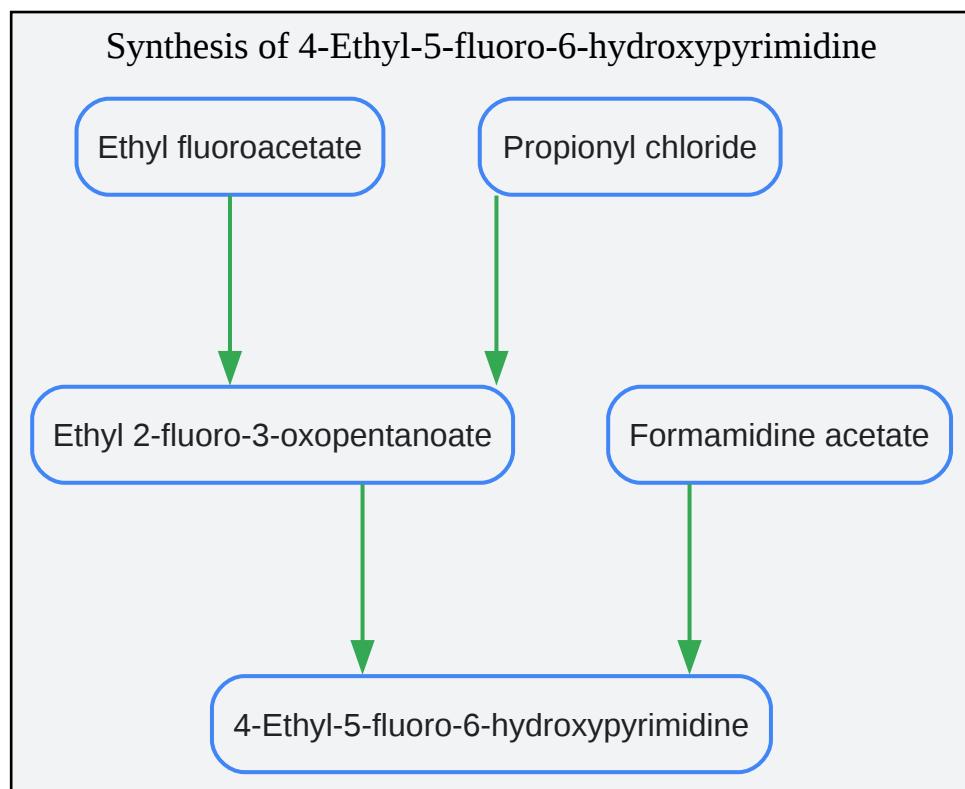
Abstract

4-Ethyl-5-fluoro-6-hydroxypyrimidine is a key heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its primary importance lies in its role as a crucial intermediate in the synthesis of the broad-spectrum antifungal agent, Voriconazole.[1][2][3][4] This technical guide provides an in-depth review of the available scientific literature on **4-Ethyl-5-fluoro-6-hydroxypyrimidine**, focusing on its synthesis, physicochemical properties, and the experimental protocols for its preparation. As the compound is a synthetic intermediate, this review will focus on its chemical characteristics rather than biological signaling pathways.

Physicochemical Properties

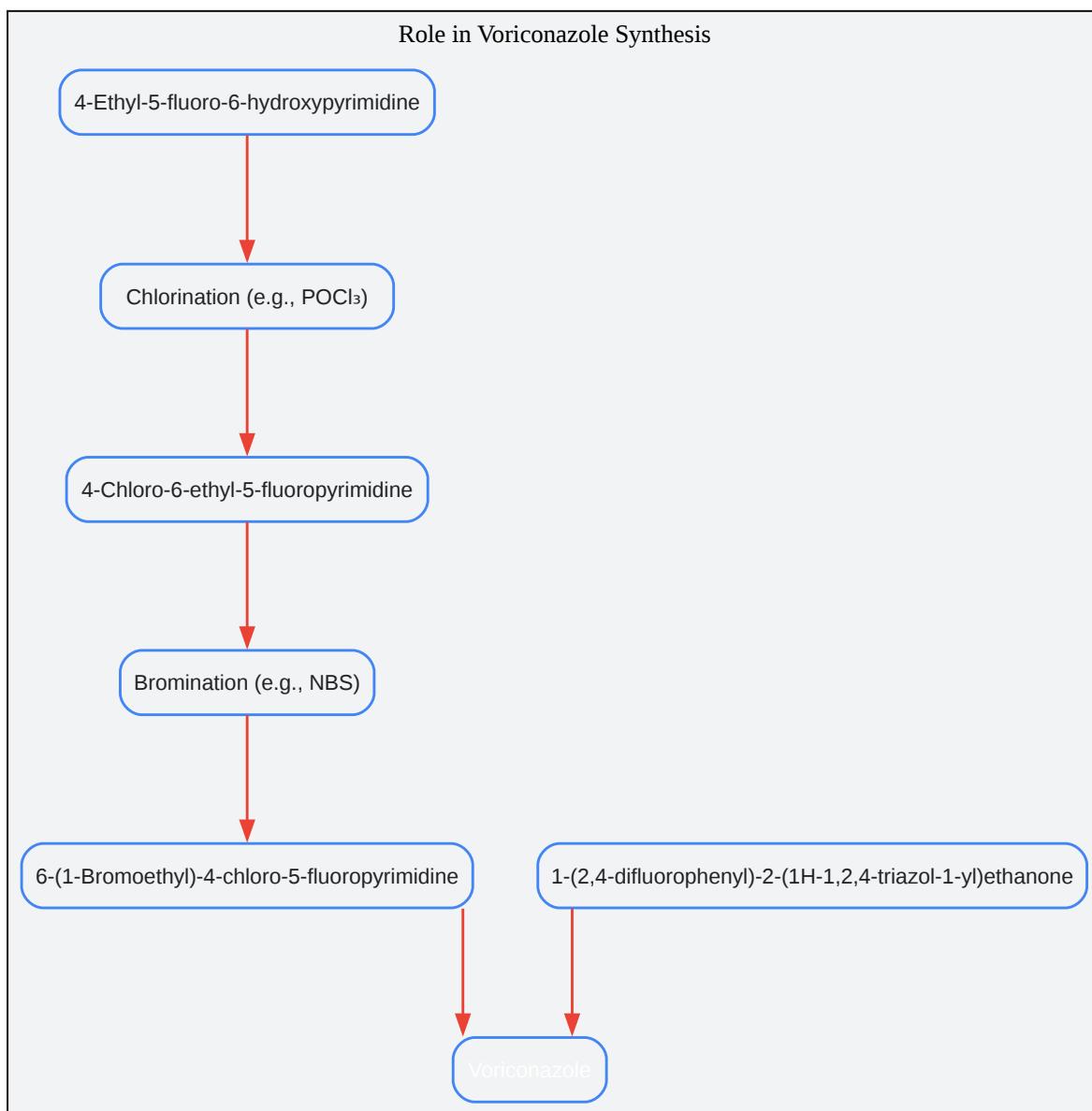
4-Ethyl-5-fluoro-6-hydroxypyrimidine is a white to off-white solid.[5] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **4-Ethyl-5-fluoro-6-hydroxypyrimidine**


Property	Value	Source
Molecular Formula	C ₆ H ₇ FN ₂ O	[6][7]
Molecular Weight	142.13 g/mol	[6][7]
CAS Number	137234-87-8	[3]
Appearance	White or off-white solid	[5]
Density	1.302 g/cm ³	[5]
Boiling Point	180.724 °C at 760 mmHg	[5]
Flash Point	63.1 °C	[5]
Refractive Index	1.541	[5]
pKa	7.52 ± 0.50 (Predicted)	[8]
Solubility	Chloroform (Slightly), Methanol (Slightly)	[8]

Synthesis of 4-Ethyl-5-fluoro-6-hydroxypyrimidine

The primary application of **4-Ethyl-5-fluoro-6-hydroxypyrimidine** is as a key intermediate in the synthesis of Voriconazole.[2][4] Several synthetic routes have been described in the patent literature. A common approach involves the cyclization of a β -ketoester with a suitable amidine source.


One prominent synthetic pathway is the reaction of ethyl 2-fluoro-3-oxopentanoate with formamidine acetate. This method is noted for its efficiency and use of readily available starting materials.[4] An alternative patented method involves the enamination of α -fluoropropionylacetate followed by cyclization with formamide.[9][10]

Below are diagrams illustrating the common synthetic pathways for **4-Ethyl-5-fluoro-6-hydroxypyrimidine** and its subsequent use in the synthesis of Voriconazole.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway to **4-Ethyl-5-fluoro-6-hydroxypyrimidine**.

[Click to download full resolution via product page](#)

Caption: Conversion of **4-Ethyl-5-fluoro-6-hydroxypyrimidine** to Voriconazole.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of **4-Ethyl-5-fluoro-6-hydroxypyrimidine**, adapted from the patent literature.

Synthesis of Ethyl 2-fluoro-3-oxopentanoate

This procedure outlines the synthesis of the key β -ketoester intermediate.

Materials:

- Isopropyl ether
- Sodium hydride (NaH)
- Ethyl fluoroacetate
- Propionyl chloride
- Ice water
- 5% NaOH solution
- Anhydrous sodium sulfate

Procedure:

- Under a nitrogen atmosphere, add 1.2 L of isopropyl ether to a 2 L three-necked flask, followed by approximately 44 g of sodium hydride. Stir the suspension evenly at room temperature.
- Slowly add 106 g of ethyl fluoroacetate dropwise to the reaction flask over 3 hours.
- Cool the reaction system to 0 °C.
- Slowly add 95 g of propionyl chloride dropwise over 3 hours, maintaining the temperature at 0-5 °C.

- Continue stirring the reaction mixture at 0-5 °C for approximately 12 hours to complete the reaction.[4]
- Add 0.5 L of ice water to the reaction mixture with thorough stirring.
- Neutralize the reaction system with a 5% NaOH solution.
- Allow the mixture to stand and separate the layers.
- Extract the aqueous phase three times with 500 mL of isopropyl ether.
- Combine the organic phases and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield ethyl 2-fluoro-3-oxopentanoate.[4]

Synthesis of 4-Ethyl-5-fluoro-6-hydroxypyrimidine

This procedure describes the cyclization reaction to form the target compound.

Materials:

- Methanol
- Sodium methoxide
- Ethyl 2-fluoro-3-oxopentanoate (dissolved in methanol)
- Glacial acetic acid
- Dichloromethane

Procedure:

- Under a nitrogen atmosphere, add 300 mL of methanol to a 1 L three-necked flask and cool to 0 °C.
- Add 35 g of sodium methoxide to the reaction flask, stir evenly, and maintain the temperature at 0-5 °C.[4]

- Slowly add 52 g of ethyl 2-fluoro-3-oxopentanoate (dissolved in 20 mL of methanol) dropwise into the flask over 1 hour, keeping the temperature between 0-5 °C.
- Remove the ice bath and allow the reaction to slowly warm to room temperature.
- Continue to stir and react for 24 hours.
- Add 15.4 g of glacial acetic acid to the flask to adjust the pH to 6-6.5 and stir evenly.
- Distill off the methanol under reduced pressure to obtain an off-white solid mixture.
- Fully extract the solid mixture five times with 100 mL of dichloromethane.
- Combine the organic phases and remove the solvent to yield **4-Ethyl-5-fluoro-6-hydroxypyrimidine**.^[4]

Biological Activity

A thorough review of the scientific literature and patent databases reveals that **4-Ethyl-5-fluoro-6-hydroxypyrimidine** is consistently described as a chemical intermediate.^{[1][2][3][4]} There is no significant data available on its specific biological activity or mechanism of action. Its utility is derived from its molecular structure, which is amenable to further chemical modification to produce the biologically active compound, Voriconazole. Any biological studies would typically focus on the final active pharmaceutical ingredient rather than this intermediate.

Conclusion

4-Ethyl-5-fluoro-6-hydroxypyrimidine is a well-established and critical intermediate in the synthesis of the antifungal drug Voriconazole. Its synthesis is achieved through established chemical pathways, primarily involving the cyclization of a β -ketoester. While devoid of significant direct biological activity, its importance to the pharmaceutical industry, particularly in the production of antifungal medications, is substantial. This guide has provided a consolidated overview of its physicochemical properties and detailed synthetic protocols to aid researchers and professionals in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Voriconazole synthesis process - Eureka | Patsnap [eureka.patsnap.com]
- 3. 4-Ethyl-5-fluoro-6-hydroxypyrimidine | 137234-87-8 [chemicalbook.com]
- 4. Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]
- 5. 4-Ethyl-5-fluoro-6-hydroxypyrimidine CAS 137234-87-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. 4-Ethyl-5-fluoro-6-hydroxypyrimidine | CymitQuimica [cymitquimica.com]
- 7. 6-ethyl-5-fluoro-4(3H)-pyrimidone | C6H7FN2O | CID 135405387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Ethyl-5-fluoro-6-hydroxypyrimidine CAS#: 137234-87-8 [m.chemicalbook.com]
- 9. Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN102190628A - Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole - Google Patents [patents.google.com]
- To cite this document: BenchChem. [4-Ethyl-5-fluoro-6-hydroxypyrimidine: A Comprehensive Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b125648#4-ethyl-5-fluoro-6-hydroxypyrimidine-literature-review>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com